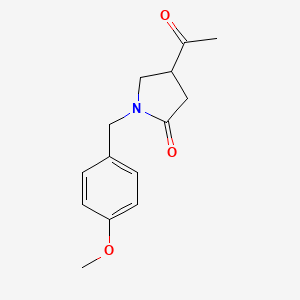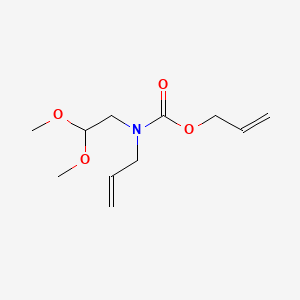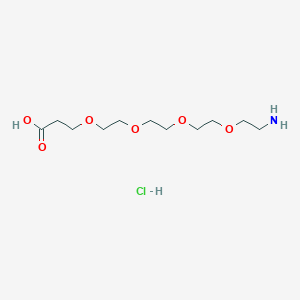
2,3-Dimethylphenyl pivalate
Übersicht
Beschreibung
2,3-Dimethylphenyl pivalate is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dimethylphenyl pivalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethylphenyl pivalate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions
2,3-Dimethylphenyl pivalate (and related compounds) have been studied in various contexts of catalysis and chemical reactions. A study by Ding et al. (1993) on the selective hydrogenation of carboxylic acids using a ZrO2 catalyst, where pivalic acid was reduced to 2,2-dimethylpropanal, provides insights into the compound's role in catalytic processes (Ding et al., 1993). Moreover, Lafrance and Fagnou (2006) developed a palladium-pivalic acid cocatalyst system showing unprecedented reactivity in direct arylation, highlighting the importance of pivalate anion in catalysis (Lafrance & Fagnou, 2006).
Crystal and Molecular Structure Studies
Troyanov and Pisarevsky (1993) investigated the crystal and molecular structure of bismuth(III) 2,2-dimethylpropanoate (pivalate), revealing insights into its structural aspects (Troyanov & Pisarevsky, 1993).
Synthesis and Characterization of Complexes
Fomina et al. (2013) synthesized new heterodinuclear pivalates and studied their structures and compositions, contributing to our understanding of the synthesis and characterization of lanthanide pivalates (Fomina et al., 2013). Similarly, Zhou et al. (2005) explored the syntheses, structures, and magnetic properties of polynuclear copper(II) complexes containing pivalate ligands, furthering our knowledge in this area (Zhou et al., 2005).
Environmental and Biological Studies
Probian et al. (2003) investigated the anaerobic mineralization of quaternary carbon atoms, including pivalate, in various bacteria, providing insights into the environmental and biological aspects of pivalate degradation (Probian, Wülfing, & Harder, 2003).
Eigenschaften
IUPAC Name |
(2,3-dimethylphenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9-7-6-8-11(10(9)2)15-12(14)13(3,4)5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQUGGDNDKGBPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501326 | |
| Record name | 2,3-Dimethylphenyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylphenyl pivalate | |
CAS RN |
63588-60-3 | |
| Record name | 2,3-Dimethylphenyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(NZ)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8264596.png)


![(NZ)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8264611.png)


